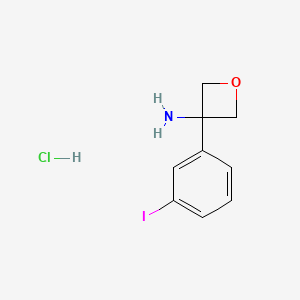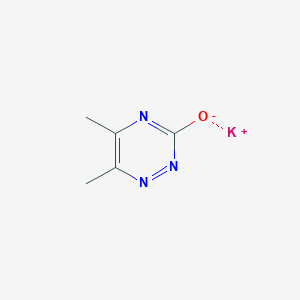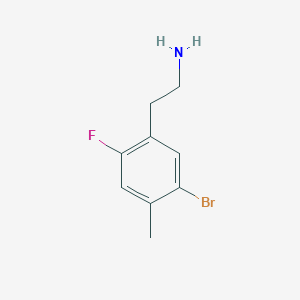
2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine
Descripción general
Descripción
2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine is a chemical compound with the molecular formula C9H11BrFN. It has an average mass of 232.093 Da and a monoisotopic mass of 231.005890 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
Metabolism and Pharmacology :
- The in vivo metabolism of similar phenethylamines has been studied, providing insights into metabolic pathways and identification of metabolites in animal models. These studies are crucial for understanding how these compounds are processed in the body and can inform further pharmacological research (Kanamori et al., 2002).
- Research on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally similar to 2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine, has provided insights into their potent agonist effects on 5-HT2A receptors. Such research contributes to the understanding of the biochemical interactions and potential therapeutic uses of these compounds (Eshleman et al., 2018).
Chemical Synthesis and Applications :
- Studies have explored the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines and fluorine-containing derivatives with various amines. This research is pertinent to the synthesis and potential applications of compounds like this compound in organic chemistry and drug development (Lyakhovich et al., 2019).
Biological and Toxicological Research :
- Investigations into the toxicological profiles of similar phenethylamines have been conducted, focusing on aspects like cytotoxic effects, cardiovascular implications, and metabolic processing. This research is critical for assessing the safety and potential therapeutic applications of these compounds (Yoon et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been used in the preparation ofCanagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . SGLT2 is a protein in humans that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 can help manage blood glucose levels, making it a target for treating type 2 diabetes .
Mode of Action
If we consider its potential use in the synthesis of sglt2 inhibitors like canagliflozin , we can infer that it might interact with its targets (like SGLT2) to inhibit their function, thereby reducing glucose reabsorption and helping to control blood glucose levels.
Análisis Bioquímico
Biochemical Properties
2-(5-Bromo-2-fluoro-4-methylphenyl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, thereby affecting neuronal signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . For instance, high doses of this compound can cause neurotoxicity, leading to neuronal damage and behavioral changes in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action.
Propiedades
IUPAC Name |
2-(5-bromo-2-fluoro-4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHQENXQPDYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


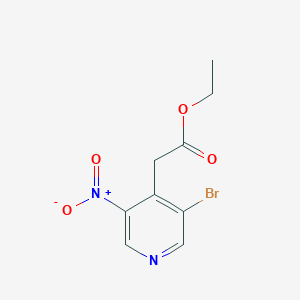
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)

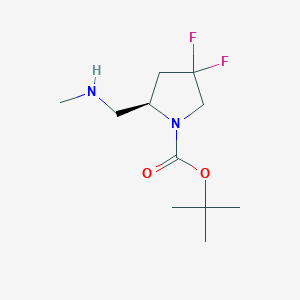
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
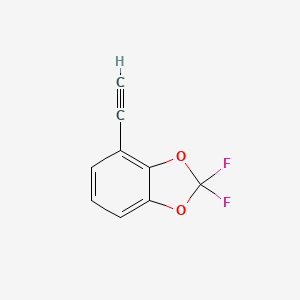
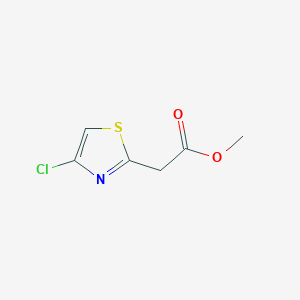
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B1405022.png)

